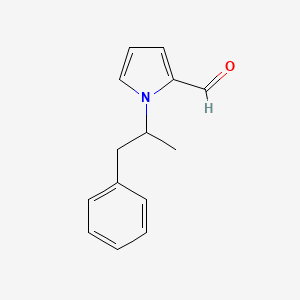

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde

Description

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a pyrrole ring with an aldehyde functional group

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-(1-phenylpropan-2-yl)pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-9-5-8-14(15)11-16/h2-9,11-12H,10H2,1H3 |

InChI Key |

AXHQCNKGZHFPFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpropan-2-amine with pyrrole-2-carboxaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-methanol.

Scientific Research Applications

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and reactivity.

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-methanol: This compound has an alcohol group instead of an aldehyde group, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde group, which imparts distinct chemical and biological properties.

Biological Activity

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrrole ring substituted with a phenylpropan-2-yl group and an aldehyde functional group. The synthesis typically involves the reaction of pyrrole derivatives with appropriate aldehydes, leading to various functionalized products that exhibit diverse biological activities.

Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic properties of pyrrole derivatives, including this compound. For instance, research has shown that related pyrrole hydrazones exhibit significant antiproliferative activity against cancer cell lines. One study reported an IC50 value of 44.63 µM for a related compound in human melanoma cells, indicating comparable efficacy to established chemotherapeutic agents like Carboplatin and Temozolomide .

Table 1: Comparative Cytotoxicity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SH-4 Melanoma | TBD | Induces apoptosis, S-phase arrest |

| Pyrrole Hydrazone 1C | SH-4 Melanoma | 44.63 | Apoptosis induction |

| Carboplatin | SH-4 Melanoma | 18.2 | DNA crosslinking |

| Temozolomide | SH-4 Melanoma | 50 | DNA methylation |

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, particularly in the S phase, which is crucial for cancer treatment strategies .

Antioxidant Activity

In addition to cytotoxic effects, studies have indicated that pyrrole derivatives possess antioxidant properties. For example, compounds derived from pyrroles have demonstrated significant radical scavenging activity in vitro, suggesting their potential as protective agents against oxidative stress-related diseases .

Study on Anticancer Activity

A notable case study involved the evaluation of several pyrrole derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis and modulation of cell cycle progression .

Safety Profile Assessment

Another critical aspect of the research has been assessing the safety profile of these compounds. The BALB 3T3 NRU assay demonstrated low cytotoxicity levels for certain derivatives, indicating their potential as safer alternatives in cancer therapy .

Future Directions

Further research is warranted to explore the structure–activity relationships (SAR) and to identify specific molecular targets for these compounds. Investigating combinations with existing chemotherapeutics could enhance their efficacy and broaden their therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.